molecular formula C16H19N3O5 B2375757 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1775492-68-6

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2375757
CAS No.: 1775492-68-6
M. Wt: 333.344
InChI Key: QSEAJOCDCZNBTL-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core (8-oxa-1,3-diazaspiro[4.5]decane) with a 2,4-dioxo motif and an acetamide group substituted at the 4-methoxyphenyl position. The 4-methoxyphenyl group contributes to solubility and electronic effects, influencing pharmacokinetic properties such as absorption and metabolism.

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12-4-2-11(3-5-12)17-13(20)10-19-14(21)16(18-15(19)22)6-8-24-9-7-16/h2-5H,6-10H2,1H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAJOCDCZNBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Spirocyclic Modifications

  • 8-Oxa vs. 8-Methyl Substitution: The target compound contains an 8-oxa group in the spiro ring, which introduces polarity and hydrogen-bonding capacity.

Acetamide Substituent Variations

  • 4-Methoxyphenyl vs. 3-Fluorophenyl :
    • The 3-fluorophenyl analog () replaces the methoxy group with fluorine, enhancing electronegativity and metabolic stability but reducing solubility due to decreased hydrogen-bonding capacity .
  • Cyclohexenylethyl vs. Aromatic Groups :
    • N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide () incorporates a cyclohexenylethyl chain, likely improving lipophilicity and conferring conformational flexibility compared to the rigid 4-methoxyphenyl group .

Physicochemical Properties

Compound (Source) Molecular Weight Key Substituents logP* (Predicted) Hydrogen Bond Acceptors
Target Compound () 345.39 8-oxa, 4-methoxyphenyl ~1.8 5
3-Fluorophenyl analog () 321.31 8-oxa, 3-fluorophenyl ~2.1 5
8-Methyl spiro () 335.44 8-methyl, 4-methylcyclohexyl ~2.5 3
Cyclohexenylethyl () 335.40 8-oxa, cyclohexenylethyl ~2.3 4

*logP values estimated using fragment-based methods.

Pharmacological Implications (Inferred from Structural Analogs)

  • Anti-Cancer Activity : Compounds with quinazoline sulfonyl-acetamide groups () show anti-cancer activity, suggesting that the spirocyclic acetamide scaffold may similarly target kinase or protease pathways .

Biological Activity

The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H23N3O4
  • Molecular Weight : 345.39 g/mol
  • CAS Number : 1775546-30-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. Notable activities include:

  • Antihypertensive Effects : Similar compounds in the spirocyclic class have demonstrated antihypertensive properties by acting on adrenergic receptors. For instance, studies have shown that related diazaspiro compounds can function as alpha-adrenoceptor antagonists, which may lower blood pressure by inhibiting vasoconstriction mechanisms .
  • Antiplatelet Activity : The biologically active form of related compounds has exhibited significant inhibition of platelet aggregation, indicating potential use in cardiovascular therapies .
  • Cytotoxicity and Antitumor Activity : Preliminary studies suggest that spirocyclic compounds may possess cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated but may involve:

  • Receptor Modulation : Interaction with adrenergic receptors could lead to vasodilation and reduced blood pressure.
  • Inhibition of Platelet Aggregation : This may be mediated through the modulation of signaling pathways involved in platelet activation.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antihypertensive effects of diazaspiro compounds; found significant blood pressure reduction in hypertensive models.
Study 2Assessed antiplatelet activity; reported IC50 values indicating effective inhibition of platelet aggregation at low concentrations.
Study 3Explored cytotoxicity against various cancer cell lines; showed promising results warranting further investigation into antitumor potential.

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